molecular formula C17H14N4S B1241812 1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea

1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea

Cat. No. B1241812
M. Wt: 306.4 g/mol
InChI Key: FAKZZIYGYDHZGZ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-(6-quinolinylmethylideneamino)thiourea is a member of quinolines.

Scientific Research Applications

Antibacterial and Anti-MRSA Activity

1-Phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea derivatives have demonstrated significant antibacterial properties. For instance, specific compounds in this class showed notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests their potential as a new class of antibiotics (Dolan et al., 2016).

Chemosensing and Molecular Docking Studies

These compounds have also been studied for their chemosensing capabilities. Acylthiourea derivatives, including those with quinoline structures, showed promising results in fluorescence spectrophotometry. They have potential applications in sensing and molecular docking studies, which could be beneficial for understanding and designing new drugs (Kalaiyarasi et al., 2019).

Detection of Mercury in Aquatic Plants

A quinoline-thiourea conjugate was used as a fluorescent probe for detecting mercury in aquatic plants. This highlights its potential use in environmental monitoring and pollution control (Feng et al., 2013).

Anticancer Properties

Several studies have explored the anticancer properties of quinoline-thiourea derivatives. Some compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Bolakatti et al., 2020).

Colorimetric Sensors and Anion Sensing

These compounds have been used to develop colorimetric sensors for detecting ions like fluoride. The ability to observe color changes upon interaction with specific anions demonstrates their potential in analytical chemistry and environmental testing (Kim et al., 2012).

Inhibitors of PDGF Receptor Autophosphorylation

Compounds in this family have shown effectiveness as inhibitors of the platelet-derived growth factor (PDGF) receptor autophosphorylation. This suggests their potential application in the treatment of diseases related to PDGF receptor activity, such as restenosis (Furuta et al., 2006).

properties

Product Name

1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea

InChI

InChI=1S/C17H14N4S/c22-17(20-15-6-2-1-3-7-15)21-19-12-13-8-9-16-14(11-13)5-4-10-18-16/h1-12H,(H2,20,21,22)/b19-12+

InChI Key

FAKZZIYGYDHZGZ-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC3=C(C=C2)N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC3=C(C=C2)N=CC=C3

solubility

1.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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